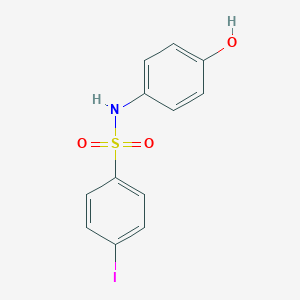![molecular formula C27H22N2O5S B280724 N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase II and III. This inhibition can lead to a decrease in the production of certain metabolites, which can have therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit inhibitory effects on the activity of carbonic anhydrase II and III, which can have therapeutic effects on diseases such as glaucoma and cancer. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications, which can be investigated using various in vitro and in vivo models. However, its limited solubility in water can make it difficult to use in certain experiments, and its potential toxicity can make it challenging to use in animal studies.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is to investigate its potential therapeutic applications in various diseases, such as glaucoma and cancer. Additionally, its mechanism of action and effects on various enzymes can be further elucidated. Furthermore, its potential toxicity and limitations for lab experiments can be addressed by developing new formulations or analogs with improved properties.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction between 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride and N-(4-methoxyphenyl)phenylacetamide in the presence of a base. The reaction yields the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential applications in scientific research. It has been shown to exhibit inhibitory effects on certain enzymes, such as carbonic anhydrase II and III, and has been investigated as a potential therapeutic agent for various diseases such as glaucoma and cancer.
Propriétés
Formule moléculaire |
C27H22N2O5S |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonyl-2-phenylacetamide |
InChI |
InChI=1S/C27H22N2O5S/c1-28-23-15-16-24(21-9-6-10-22(26(21)23)27(28)31)35(32,33)29(19-11-13-20(34-2)14-12-19)25(30)17-18-7-4-3-5-8-18/h3-16H,17H2,1-2H3 |
Clé InChI |
GBLIOAPFVWGAOP-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)CC5=CC=CC=C5)C=CC=C3C1=O |
SMILES canonique |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)CC5=CC=CC=C5)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
